molecular formula C17H17N3O5 B3827336 2-(2,4-dimethylphenoxy)-N'-(3-hydroxy-4-nitrobenzylidene)acetohydrazide

2-(2,4-dimethylphenoxy)-N'-(3-hydroxy-4-nitrobenzylidene)acetohydrazide

Cat. No. B3827336
M. Wt: 343.33 g/mol
InChI Key: LIGAXZFBQDPINT-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N'-(3-hydroxy-4-nitrobenzylidene)acetohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DHBNH and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DHBNH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes. DHBNH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DHBNH has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals in vitro. DHBNH has also been shown to possess antimicrobial properties and can inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DHBNH in lab experiments is its wide range of biological activities. It can be used to investigate various cellular processes and signaling pathways. However, one of the main limitations of using DHBNH is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DHBNH. One area of interest is the development of more efficient synthesis methods for DHBNH and its derivatives. Another area of interest is the investigation of DHBNH as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully elucidate the mechanism of action of DHBNH and its effects on various cellular processes.

Scientific Research Applications

DHBNH has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. DHBNH has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-3-6-16(12(2)7-11)25-10-17(22)19-18-9-13-4-5-14(20(23)24)15(21)8-13/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGAXZFBQDPINT-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)-N'-(3-hydroxy-4-nitrobenzylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethylphenoxy)-N'-(3-hydroxy-4-nitrobenzylidene)acetohydrazide

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